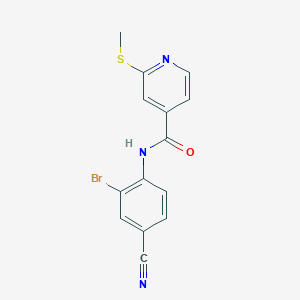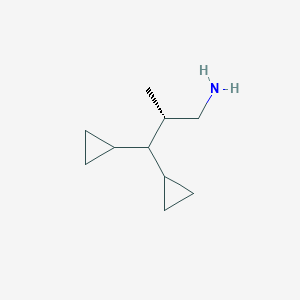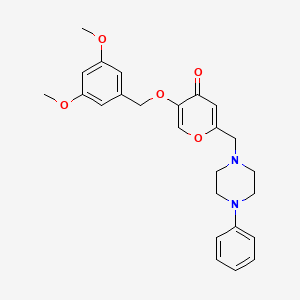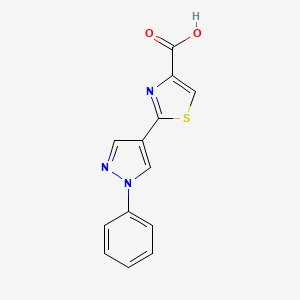
2-(1-苯基-1H-吡唑-4-基)-1,3-噻唑-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride” is a related compound . It’s part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . Another related compound is "4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid" .
Molecular Structure Analysis
The molecular structure of the related compound “2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride” has an empirical formula of C11H14ClN3 and a molecular weight of 223.70 .
Physical And Chemical Properties Analysis
The related compound “2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride” is a solid . Its empirical formula is C11H14ClN3 and it has a molecular weight of 223.70 .
科学研究应用
Antibacterial Activity
2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid: derivatives have been synthesized and evaluated for their antibacterial properties. These compounds exhibit good activity against gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. Notably, compound 3g demonstrated potent antibacterial effects with a minimum inhibitory concentration (MIC) of 16 μg/ml against S. aureus and 32 μg/ml against B. subtilis .
Antifungal Activity
The same derivatives were also tested for antifungal activity against Aspergillus niger and A. flavus. Compounds 3b, 3e, 3f, and 3g exhibited more than 60% inhibition against both fungi. Compound 3e even outperformed the reference drug, fluconazole, in terms of antifungal efficacy .
Antileishmanial Potential
Pyrazole-bearing compounds are known for their pharmacological effects, including antileishmanial activity. While specific studies on 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid are limited, exploring its potential against leishmaniasis could be promising .
Antimalarial Properties
Given the diverse effects of pyrazoles, investigating the antimalarial potential of this compound could be worthwhile. Although direct evidence is lacking, its structural features warrant further exploration .
Tuberculostatic Activity
Thiazolidinedione derivatives, including those with a pyrazole moiety, have shown tuberculostatic properties. While not specifically studied for this compound, it could be an interesting avenue for future research .
Anti-Inflammatory Effects
Thiazolidinediones are associated with anti-inflammatory activity. Considering the structural similarities, 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid might exhibit similar effects. However, experimental validation is needed .
作用机制
Target of Action
Similar compounds, such as choline analogs, have been shown to interact with muscarinic receptors . These receptors play a crucial role in various physiological functions, including heart rate regulation and smooth muscle contraction.
Biochemical Pathways
Based on the potential interaction with muscarinic receptors, it can be inferred that the compound may influence cholinergic-nitric oxide signaling . This pathway plays a significant role in cardiovascular function.
安全和危害
未来方向
属性
IUPAC Name |
2-(1-phenylpyrazol-4-yl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-13(18)11-8-19-12(15-11)9-6-14-16(7-9)10-4-2-1-3-5-10/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWBUKNSUBHZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=NC(=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

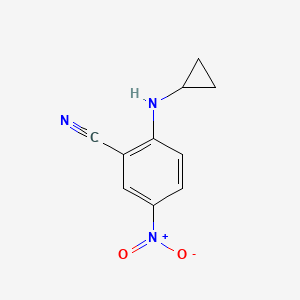
![N-(benzo[d]thiazol-6-yl)-3-phenylpropanamide](/img/structure/B2784814.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2784816.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2784817.png)

![N-{1-[3-(pyrrolidin-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2784819.png)
![6-(p-tolyl)-2-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2784820.png)

![N-(4-butylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2784823.png)
![1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2784825.png)
